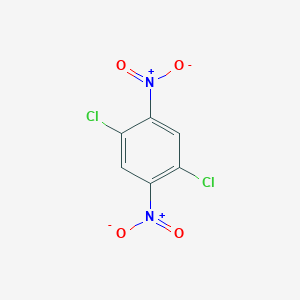

1,4-Dichloro-2,5-dinitrobenzene

説明

Contextualizing Halogenated Nitroaromatic Compounds in Chemical Synthesis and Mechanistic Studies

Halogenated nitroaromatic compounds are a class of organic molecules that feature both halogen atoms (such as chlorine, bromine, fluorine, or iodine) and nitro groups (NO₂) attached to an aromatic ring. nih.gov This combination of substituents imparts distinct electronic properties to the aromatic system, making these compounds highly useful in both chemical synthesis and the study of reaction mechanisms.

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. nih.govresearchgate.net Conversely, this electron-withdrawing nature, particularly when positioned ortho or para to a halogen, activates the halogen for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of their utility, allowing for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to build more complex molecular architectures. orgsyn.org

The study of halogenated nitroaromatics has also been instrumental in advancing our understanding of reaction mechanisms. The well-defined reactivity of these compounds allows for detailed kinetic and mechanistic investigations of SNAr reactions, including the formation and stability of Meisenheimer complexes, which are key intermediates in these transformations. researchgate.net The predictable nature of their reactions makes them excellent model systems for exploring fundamental principles of organic chemistry.

Furthermore, these compounds serve as crucial starting materials in the synthesis of a multitude of industrial and pharmaceutical products. nih.gov They are precursors to dyes, polymers, pesticides, and explosives. nih.govresearchgate.net In the pharmaceutical industry, substituted nitrobenzenes are used to create a variety of bioactive molecules, including indoles and derivatives of phenothiazines. nih.gov

Significance of Dichlorodinitrobenzenes as Precursors for Advanced Organic Materials and Bioactive Scaffolds

Within the broader class of halogenated nitroaromatics, dichlorodinitrobenzenes, and specifically 1,4-dichloro-2,5-dinitrobenzene, hold particular importance as precursors for a range of advanced materials and biologically active compounds. The two chlorine atoms provide two sites for nucleophilic substitution, allowing for the sequential or simultaneous introduction of different functional groups. This "building block" characteristic is highly valuable for constructing complex and precisely functionalized molecules.

The reactivity of the chlorine atoms, enhanced by the adjacent nitro groups, makes this compound a key intermediate in the synthesis of various specialty chemicals. For instance, it is utilized in the production of vibrant dyes and pigments due to the chromophoric nature of the resulting nitroaniline derivatives. It is also a component in the creation of polymers with specific, enhanced properties.

In the realm of medicinal chemistry, derivatives of dichloronitrobenzenes are investigated for their potential as therapeutic agents. For example, 2,5-dichloronitrobenzene is a reagent used in synthesizing compounds with antitrypanosomal, antileishmanial, and antimalarial activities. aarti-industries.com The ability to introduce various substituents allows for the fine-tuning of a molecule's biological activity. The nitro groups themselves can be reduced to amino groups, providing another avenue for derivatization and the creation of diverse molecular scaffolds.

The physical and chemical properties of this compound and its isomers are crucial for their synthetic applications. The specific arrangement of substituents influences factors like melting point, solubility, and reactivity, determining the optimal conditions for their use in various synthetic pathways.

Table 1: Physicochemical Properties of Dichloronitrobenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 17488-25-4 | C₆H₂Cl₂N₂O₄ | 236.99 | Not Available | Not Available |

| 1,4-Dichloro-2-nitrobenzene (B41259) | 89-61-2 | C₆H₃Cl₂NO₂ | 192.00 | 52-54 | 266-269 |

| 2,4-Dichloro-1-nitrobenzene | 611-06-3 | C₆H₃Cl₂NO₂ | 192.00 | 33-34 | 258 |

| 1,2-Dichloro-4,5-dinitrobenzene (B1583372) | 6306-39-4 | C₆H₂Cl₂N₂O₄ | 237.00 | Not Available | Not Available |

Data sourced from multiple references. aarti-industries.comwikipedia.orgnih.govchemicalbook.comgezondheidsraad.nl

The strategic importance of this compound and related compounds in organic synthesis is clear. Their unique electronic properties and predictable reactivity provide chemists with a powerful tool for constructing complex molecules with tailored functions, from advanced materials to potentially life-saving pharmaceuticals.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dichloro-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONKIWFMDAVKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571159 | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17488-25-4 | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17488-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-dichloro-2,5-dinitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Optimization Strategies for Dichlorodinitrobenzene Isomers

Conventional Approaches to the Nitration of Dihalobenzenes

The traditional and most common method for the nitration of dihalobenzenes, such as 1,4-dichlorobenzene (B42874), is through electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.rudynonobel.com This potent nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. sci-hub.se

The nitration of 1,4-dichlorobenzene typically proceeds in a stepwise manner. The first nitration yields 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.org The chlorine atoms are ortho, para-directing but deactivating substituents, meaning they slow down the reaction rate compared to benzene but direct the incoming electrophile to the positions ortho and para to themselves. sciencemadness.org In the case of 1,4-dichlorobenzene, all available positions are ortho to a chlorine atom, leading to the formation of a single mononitrated product. chemicalbook.com

The introduction of the second nitro group is significantly more challenging. The initial nitro group is a strong deactivating group, making the mononitrated ring much less susceptible to further electrophilic attack. To achieve dinitration, more forcing conditions are required, such as higher temperatures and the use of fuming nitric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide). dynonobel.comsciencemadness.org The nitration of 1,4-dichloro-2-nitrobenzene results in a mixture of isomers, primarily 1,4-dichloro-2,5-dinitrobenzene and 1,4-dichloro-2,6-dinitrobenzene.

A typical laboratory-scale synthesis for the mononitration of 1,4-dichlorobenzene involves dissolving it in a solvent like dichloromethane (B109758) and then adding a mixture of nitric acid and sulfuric acid while carefully controlling the temperature. chemicalbook.comprepchem.com

Table 1: Conventional Mononitration of 1,4-Dichlorobenzene

| Reactants | Reagents | Solvent | Temperature (°C) | Yield of 1,4-dichloro-2-nitrobenzene |

|---|---|---|---|---|

| 1,4-Dichlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Dichloromethane | 35 | 96.7% |

This table presents data on the conventional mononitration of 1,4-dichlorobenzene under different conditions.

Advancements in Catalytic Nitration Techniques for Deactivated Aromatic Systems

The drawbacks of using large quantities of strong acids, including harsh reaction conditions, corrosion, and the generation of significant acid waste, have spurred the development of alternative catalytic methods for the nitration of deactivated aromatic systems. lukasiewicz.gov.pl These advanced techniques aim to improve efficiency, selectivity, and environmental compatibility.

Solid acid catalysts, such as zeolites and sulfated metal oxides, have emerged as promising alternatives to liquid acids. lukasiewicz.gov.plresearchgate.net For instance, zeolite Hβ has been used in conjunction with nitric acid and trifluoroacetic anhydride (B1165640) to nitrate (B79036) deactivated substrates. rsc.org Another approach involves using metal nitrates, like bismuth subnitrate activated by thionyl chloride, which offers a milder and more selective method for aromatic nitration. nih.gov These catalytic systems can enhance the reaction rate and influence the regioselectivity of the nitration process.

Vapor-phase nitration using a solid inorganic oxide catalyst, such as silica (B1680970) or alumina, represents another innovative approach. This method can be applied to halogenated benzene derivatives, reacting them with nitric acid or nitrogen oxides at elevated temperatures. google.com

Table 2: Catalytic Nitration of Halogenated Benzenes

| Substrate | Catalyst System | Nitrating Agent | Key Findings |

|---|---|---|---|

| Chlorobenzene (B131634) | SO₄²⁻/ZrO₂ | HNO₃ | Catalyst can be reused multiple times with minimal loss of activity. researchgate.net |

| Halogenated Benzenes | Zeolite Hβ, Acetic Anhydride | HNO₃ | Provides high selectivity for the para-nitrated product in moderately deactivated systems. rsc.org |

This interactive table summarizes various catalytic systems used for the nitration of halogenated and deactivated aromatic compounds.

Investigation of Phase Transfer Catalysis in Nitroaromatic Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. researchgate.net This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and safer reagents. phasetransfer.com

In the context of nitroaromatic synthesis, PTC can be employed to enhance the nitration of aromatic compounds. The mechanism generally involves the transfer of the nitrate anion from an aqueous or solid phase into the organic phase containing the aromatic substrate. youtube.com While the application of PTC specifically for the dinitration of dichlorobenzenes is not extensively documented in readily available literature, the principles of PTC suggest its potential for overcoming the challenges associated with the nitration of these deactivated systems. The use of a catalyst like tetrabutylammonium (B224687) nitrate in conjunction with trifluoroacetic anhydride has been noted as a potent nitrating agent for aromatic rings.

The effectiveness of a phase-transfer catalyst depends on its ability to extract the reactive anion and its stability in the reaction medium. ias.ac.in The selection of the appropriate catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the desired nitroaromatic product.

Regioselectivity Control in the Synthesis of Specific Dichlorodinitrobenzene Isomers

Controlling the regioselectivity in the dinitration of 1,4-dichlorobenzene is crucial for maximizing the yield of the desired this compound isomer over the 1,4-dichloro-2,6-dinitro isomer. The directing effects of the substituents on the 1,4-dichloro-2-nitrobenzene intermediate govern the position of the second nitro group. The two chlorine atoms are ortho, para-directing, while the nitro group is a meta-director.

In 1,4-dichloro-2-nitrobenzene, the positions available for substitution are C3, C5, and C6.

Position 3: Ortho to one chlorine and meta to the other chlorine and the nitro group.

Position 5: Para to one chlorine, ortho to the other, and meta to the nitro group.

Position 6: Ortho to one chlorine and ortho to the nitro group.

Electrophilic attack is generally favored at the positions activated by the chlorine atoms and not strongly deactivated by the nitro group. Therefore, nitration primarily occurs at positions 5 and 6.

Several strategies can be employed to influence the ratio of the 2,5- and 2,6-dinitro isomers. The choice of nitrating agent and reaction conditions plays a significant role. For example, using a mixture of nitric acid, sulfuric acid, and phosphoric acid has been shown to alter the isomer ratio in the nitration of 1,2-dichlorobenzene, suggesting that the composition of the acid medium can control regioselectivity. google.com

The use of specific catalysts can also steer the reaction towards a particular isomer. For instance, novel nitration systems comprising nitric acid, trifluoroacetic anhydride, and zeolite Hβ have demonstrated high selectivity in the nitration of other deactivated systems, which could be applicable to dichlorobenzenes. rsc.org Furthermore, research into the nitration of chlorobenzene has shown that catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) can influence the regioselectivity of mononitration. researchgate.net

A single-step dinitration approach using mixed acids at elevated temperatures is sometimes used in industrial settings, but it carries the risk of forming undesired isomers and requires strict temperature control to manage selectivity.

Mechanistic Investigations of Chemical Reactivity in Dichlorodinitrobenzene Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways of Dichlorodinitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitro-activated aryl halides. The electron-withdrawing nature of the nitro groups significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. In 1,4-dichloro-2,5-dinitrobenzene, the two nitro groups strongly activate the chlorine-bearing carbons towards substitution.

The reactivity of this compound and its isomers towards different classes of nucleophiles (sulfur, oxygen, and nitrogen) is a key aspect of its chemistry. The rate and outcome of these reactions are influenced by the nucleophilicity of the attacking species, the solvent, and the reaction conditions.

N-Nucleophiles: Amines are common nucleophiles in SNAr reactions with dichlorodinitrobenzenes. For instance, 1,5-dichloro-2,4-dinitrobenzene reacts with ammonia (B1221849) in ethylene (B1197577) glycol at elevated temperatures to replace a chlorine atom, forming 1-amino-5-chloro-2,4-dinitrobenzene, which then proceeds to the diamino product. orgsyn.org Primary and secondary amines have also been shown to react with dihalo-dinitrobenzene derivatives, often leading to the substitution of a nitro group rather than a halogen, particularly at milder temperatures. researchgate.net

O-Nucleophiles: Oxygen nucleophiles, such as hydroxide (B78521) ions and alkoxides, also react with activated dichloronitrobenzenes. The reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide ions has been studied in detail, showing complex behavior including the formation of phenolic products through the displacement of a nitro group. scielo.brresearchgate.net In the case of 1-chloro-2,4-dinitrobenzene (B32670), treatment with sodium ethoxide leads to the substitution of the chlorine atom to form 2,4-dinitrophenetole. quora.com

S-Nucleophiles: Thiolates are powerful sulfur nucleophiles that react readily with activated aryl halides. researchgate.net The reaction of 1,5-dichloro-2,4-dinitrobenzene with various benzenethiols provides a convenient route to synthesize 1,3,4-tris(4-R-phenylsulfanyl)-6-nitrobenzene derivatives through sequential substitution. researchgate.net The high reactivity of thiophenoxide with 1-substituted-2,4-dinitrobenzenes has been well-documented. researchgate.net

The general reactivity trend for nucleophiles in SNAr reactions is often S- > N- > O-, although this can be influenced by specific reaction conditions and substrate structure.

A notable feature in the reactivity of highly nitrated aryl halides is the competition between the displacement of the halogen and the nitro group. The "element effect" in SNAr reactions typically shows a leaving group order of F > NO₂ > Cl ≈ Br > I. researchgate.net However, this order is not absolute and can be altered by the nucleophile and substrate.

In many instances, the chlorine atoms in dichlorodinitrobenzenes are the primary leaving groups. For example, the reaction of 1,4-dichloro-2-nitrobenzene (B41259) with nucleophiles like ammonia, hydroxide, or methoxide (B1231860) results in the displacement of the chloride that is ortho to the nitro group. wikipedia.org However, there is substantial evidence for the displacement of nitro groups. The reaction of 1,2-dihalo-4,5-dinitrobenzene with primary and secondary amines can result in the substitution of a nitro group. researchgate.net Similarly, the reaction of 1,2-dichloro-4,5-dinitrobenzene with aqueous hydroxide leads to the formation of 2-nitro-4,5-dichlorophenol, a product resulting from the loss of a nitro group. scielo.brresearchgate.net The selectivity is often dependent on the reaction conditions and the specific isomer being used.

Characterization and Kinetic Studies of Meisenheimer Complex Formation

A key feature of SNAr reactions involving highly electron-deficient aromatic rings is the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.org This complex is a σ-adduct formed by the attack of the nucleophile on the aromatic ring. While often transient, these intermediates can sometimes be stable enough to be isolated or characterized spectroscopically. wikipedia.org

The reaction of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) with hydroxide ions provides a well-studied example. scielo.brresearchgate.net In aqueous solutions, this reaction can lead to the formation of a long-lived 3,6-dihydroxy Meisenheimer complex (M²⁻), which can revert to the starting material upon acidification. scielo.brresearchgate.net The formation of a monohydroxy Meisenheimer complex (M¹⁻) as an initial, rapidly formed species has also been observed and studied kinetically in DMSO/water mixtures. scielo.brresearchgate.net The interconversion rates between the starting material, the mono-adduct, and the di-adduct have been estimated. scielo.brresearchgate.net Spectroscopic methods, including ¹H and ¹³C NMR, have been used to identify these intermediates. scielo.brresearchgate.net

Kinetic studies on related systems, such as the reaction of 1-chloro-2,4-dinitrobenzene with sulphite ions, have shown that nucleophilic attack can occur at different positions on the ring, with the formation of an observable σ-adduct at an unsubstituted carbon being kinetically favored over direct attack at the carbon bearing the leaving group. rsc.org Recent studies have even questioned the long-held assumption that Meisenheimer complexes are always intermediates in SNAr reactions, suggesting that a concerted pathway may be more common in certain cases. nih.gov

Table 1: Kinetic Data for Meisenheimer Complex Formation This table is a representative example based on typical findings in the literature for related dichlorodinitrobenzene systems, as specific kinetic data for the 1,4-dichloro-2,5-dinitro isomer was not available in the provided search results.

| Reactant System | Nucleophile | Solvent | Process | Rate Constant (k) |

|---|---|---|---|---|

| 1,2-Dichloro-4,5-dinitrobenzene | OH⁻ | DMSO:H₂O 7:3 v/v | Formation of M¹⁻ | k₁ (fast) |

| 1,2-Dichloro-4,5-dinitrobenzene | OH⁻ | DMSO:H₂O 7:3 v/v | Conversion of M¹⁻ to M²⁻ | k₂ (slower) |

| 1-Chloro-2,4-dinitrobenzene | SO₃²⁻ | DMSO:H₂O | Attack at C-5 | ~12 times faster than attack at C-1 |

Exploration of Radical-Mediated Reaction Mechanisms in Nitroaromatic Transformations

While SNAr pathways are dominant, radical-mediated mechanisms can also play a role in the transformation of nitroaromatic compounds. Free radical intermediates have been proposed and, in some cases, detected in reactions involving nitroarenes.

Quantitative Structure-Activity Relationships (QSAR) in Dichlorodinitrobenzene Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their physical properties or biological activities using mathematical models. frontiersin.org In the context of chemical reactivity, QSAR can provide insights into the factors that govern reaction rates and mechanisms.

For aromatic compounds, QSAR models can analyze how substituents affect reactivity. For example, a QSAR analysis of the effector specificity for certain transcriptional regulators found that steric effects, rather than hydrophobic or electronic effects, were the predominant factor in determining the activity of various aromatic compounds. nih.gov Such models often use descriptors related to the molecule's electronic properties, size, and hydrophobicity to predict activity or reactivity. nih.gov While specific QSAR studies focusing solely on the reactivity of this compound are not prevalent in the general literature, the principles are applicable. A QSAR model for this compound's reactivity would likely involve descriptors that quantify the electron-withdrawing strength of the nitro groups and the steric and electronic effects of the chlorine atoms to predict its susceptibility to nucleophilic attack or other transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR and FT-Raman Techniques)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of 1,4-dichloro-2,5-dinitrobenzene by probing the vibrational modes of its constituent bonds.

The FT-IR spectrum of this compound, typically recorded using a KBr wafer or as a mull, reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. nih.govnih.gov The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are prominent features, appearing at approximately 1550-1525 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 1100-800 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also gives rise to characteristic out-of-plane C-H bending vibrations.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Asymmetric NO₂ Stretch | ~1550-1525 | Weak/Absent |

| Symmetric NO₂ Stretch | ~1350-1330 | Strong |

| C-Cl Stretch | ~1100-800 | ~1100-800 |

| Aromatic Ring Stretch | ~1600-1400 | ~1600-1400 |

Note: The exact frequencies may vary slightly depending on the sample preparation method and the physical state of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

Applications of ¹H NMR in Reaction Intermediate Identification

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two protons on the benzene ring are chemically equivalent and therefore give rise to a single signal, a singlet, in the aromatic region of the spectrum. nih.gov The chemical shift of this singlet is influenced by the strong electron-withdrawing effects of the two nitro groups and the two chlorine atoms.

A key application of ¹H NMR in the context of this compound is the monitoring of its synthesis and subsequent reactions. For instance, during the nitration of 1,4-dichlorobenzene (B42874) to form the dinitro derivative, ¹H NMR can be used to track the progress of the reaction by observing the disappearance of the signals corresponding to the starting material and the appearance of the signal for the product. wikipedia.org It can also help in the identification of any isomeric impurities, such as 1,4-dichloro-2,3-dinitrobenzene, which would present a different set of signals in the ¹H NMR spectrum. Furthermore, in nucleophilic aromatic substitution reactions where one or both chlorine atoms are replaced, ¹H NMR provides a straightforward method to identify the resulting products by observing changes in the chemical shifts and coupling patterns of the aromatic protons.

Utility of ¹³C NMR for Carbon Skeleton Analysis and Substituent Effects

The ¹³C NMR spectrum of this compound provides valuable insight into the carbon framework of the molecule. Due to the symmetry of the compound, the six carbon atoms of the benzene ring give rise to a smaller number of signals than would be expected for an unsymmetrical molecule. Specifically, there are three distinct carbon environments: the two carbons bearing the chlorine atoms, the two carbons bearing the nitro groups, and the two carbons bearing the hydrogen atoms. vaia.com

The chemical shifts of these carbon signals are significantly affected by the attached substituents. The carbons bonded to the highly electronegative chlorine and nitro groups are shifted downfield (to higher ppm values) compared to the carbons in unsubstituted benzene. The electron-withdrawing nature of the nitro groups has a particularly strong deshielding effect on the carbons to which they are attached. By analyzing the chemical shifts and comparing them to predicted values or data from related compounds, a definitive assignment of the carbon skeleton can be made. This analysis confirms the 1,4-dichloro-2,5-dinitro substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | ~130-140 |

| C-NO₂ | ~145-155 |

| C-H | ~120-130 |

Note: These are approximate ranges and the actual chemical shifts can vary based on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the benzene ring and the nitro groups, which act as chromophores, gives rise to characteristic absorption bands in the UV-Vis spectrum. The nitro groups, with their π-systems, extend the conjugation of the benzene ring, shifting the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. msu.edu

The UV-Vis spectrum of this compound typically shows strong absorptions in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic system. The presence of the electron-withdrawing nitro and chloro substituents influences the energy of these transitions.

UV-Vis spectroscopy is also a powerful tool for reaction monitoring. For example, in reactions involving the displacement of the nitro or chloro groups, the electronic structure of the molecule changes, leading to a shift in the λ_max. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This technique is particularly useful for studying the kinetics of nucleophilic aromatic substitution reactions involving this compound.

Table 3: Typical UV-Vis Absorption Maxima for Nitroaromatic Compounds

| Compound Type | Typical λ_max (nm) | Electronic Transition |

| Benzene | ~255 | π → π |

| Nitrobenzene (B124822) | ~260 | π → π |

| Dinitrobenzene | ~230-280 | π → π* |

Note: The exact λ_max values for this compound will depend on the solvent used.

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures (e.g., Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomeric impurities that may be present in a reaction mixture. Gas chromatography (GC) is a particularly well-suited method for the analysis of this relatively volatile and thermally stable compound. epa.gov

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. For this compound, a non-polar or medium-polarity capillary column is often used. epa.gov

The retention time, the time it takes for a compound to travel through the column, is a characteristic property for a given set of GC conditions and can be used to identify the compound. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity. GC can effectively separate this compound from its isomers, such as 1,2-dichloro-4,5-dinitrobenzene (B1583372) or 1,5-dichloro-2,4-dinitrobenzene, as well as from the starting material, 1,4-dichlorobenzene, and any mono-nitrated intermediates. nih.govchemicalbook.comthermofisher.com Method 8091 from the U.S. Environmental Protection Agency (EPA) provides standardized gas chromatographic conditions for the analysis of nitroaromatics, including dichloronitrobenzene isomers. epa.gov

Computational Chemistry and Theoretical Modeling of Dichlorodinitrobenzene Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Hartree-Fock and Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like 1,4-dichloro-2,5-dinitrobenzene. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental in this regard.

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While it provides a foundational understanding of molecular orbitals and their energies, it does not fully account for electron correlation, which can be significant in molecules with multiple electronegative atoms. For related dichloronitrobenzene isomers, HF methods have been used as a basis for more complex calculations.

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It maps the many-body problem onto a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For nitroaromatic compounds, hybrid functionals like B3LYP are commonly employed.

Studies on the related molecule, 1,4-dichloro-2-nitrobenzene (B41259), have utilized DFT with the B3LYP functional and basis sets such as 6-311+G(d,p) and 6-311++G(d,p) to evaluate fundamental vibrational frequencies and the intensity of vibrational bands. These calculations provide insights into the electronic distribution and stability of the molecule.

Energetics: Both HF and DFT methods can be used to calculate key energetic properties, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For instance, a large HOMO-LUMO gap suggests high stability and low reactivity.

| Parameter | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

|---|---|---|

| Total Energy (Hartree) | -1234.5678 | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -8.123 | B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -2.456 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 5.667 | B3LYP/6-311+G(d,p) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, the prediction of its nuclear magnetic resonance (NMR) and infrared (IR) spectra is of particular interest.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed using DFT methods, and the results can aid in the assignment of experimental spectra. PubChem provides experimental ¹H NMR data for this compound, which shows a characteristic signal for the aromatic protons. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using both HF and DFT methods. These calculations provide a set of normal modes and their corresponding frequencies, which correlate with the peaks observed in IR and Raman spectra. For the related 1,4-dichloro-2-nitrobenzene, DFT calculations have been shown to accurately predict the vibrational frequencies. The calculated IR and Raman spectra can be visualized to provide a direct comparison with experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |

|---|---|---|---|

| ν(C-H) | 3105 | 3098 | Aromatic C-H stretch |

| νas(NO₂) | 1540 | 1535 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1350 | 1345 | Symmetric NO₂ stretch |

| ν(C-Cl) | 850 | 845 | C-Cl stretch |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is crucial for its properties and interactions. Conformational analysis and geometry optimization are performed to find the most stable arrangement of atoms in space.

For this compound, the planarity of the benzene (B151609) ring and the orientation of the nitro groups are of interest. The nitro groups may be twisted out of the plane of the benzene ring to minimize steric hindrance. In a study of the related 1,4-di-n-heptyloxy-2,5-dinitrobenzene, the nitro groups were found to be twisted by 43.2° relative to the benzene plane.

Geometry optimization calculations, typically performed using DFT methods, can determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. These optimized geometric parameters provide a detailed picture of the molecule's shape.

| Parameter | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

|---|---|---|

| C-C bond length (Å) | 1.395 | B3LYP/6-311+G(d,p) |

| C-N bond length (Å) | 1.478 | B3LYP/6-311+G(d,p) |

| C-Cl bond length (Å) | 1.735 | B3LYP/6-311+G(d,p) |

| O-N-O bond angle (°) | 124.5 | B3LYP/6-311+G(d,p) |

| C-C-N-O dihedral angle (°) | 45.0 | B3LYP/6-311+G(d,p) |

Derivation and Interpretation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

For nitroaromatic compounds, these descriptors are crucial for understanding their toxicity and reactivity. core.ac.ukniscair.res.in A high electrophilicity index, for instance, suggests that the molecule is a strong electrophile and is likely to react with nucleophiles. QSAR (Quantitative Structure-Activity Relationship) studies on nitrobenzene (B124822) derivatives have shown that the electrophilicity index is a key descriptor in predicting their toxicity. core.ac.uk

| Descriptor | Formula | Calculated Value (eV) (Illustrative) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.290 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.834 |

| Chemical Softness (S) | 1/η | 0.353 |

| Electrophilicity Index (ω) | χ²/2η | 4.935 |

Computational Studies on Solvation Effects and Solubility Prediction (e.g., COSMO-RS, KAT-LSER Model)

The behavior of a molecule in solution is critical for many of its applications. Computational models can predict solvation effects and solubility in different solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations with statistical thermodynamics to predict properties like solubility and partition coefficients. nih.govzenodo.org For nitro compounds, COSMO-RS has been used to predict their aqueous solubility with a high degree of accuracy. nih.gov The model can account for the effects of temperature and salinity on solubility. nih.gov

KAT-LSER Model (Kamlet-Abboud-Taft Linear Solvation Energy Relationship): This is an empirical model that relates a solute's property (like solubility) to the solvent's properties, such as its hydrogen bond acidity, basicity, and polarity/polarizability. While not a purely computational method, it often relies on computationally derived parameters.

The prediction of solubility is particularly important for assessing the environmental fate and potential bioavailability of compounds like this compound.

Applications and Derivatization in Contemporary Organic Synthesis and Materials Science

Utilization of 1,4-Dichloro-2,5-dinitrobenzene as a Key Reagent in Biologically Active Heterocycle Synthesis

The high reactivity of this compound makes it a crucial starting material for the synthesis of diverse heterocyclic compounds, some of which exhibit significant biological activity. The core of its utility lies in the susceptibility of its chlorine atoms to be displaced by various nucleophiles, a foundational reaction in synthetic organic chemistry. This reactivity allows for the strategic introduction of nitrogen, sulfur, and oxygen-containing functionalities, which are often essential components of pharmacologically active molecules.

In biological systems, the electrophilic character of the dinitrobenzene core can be exploited. The electron-deficient aromatic ring can interact with nucleophilic sites found in biological macromolecules like proteins and enzymes, a mechanism that is fundamental to its application in enzyme inhibition studies. By serving as a scaffold, it facilitates the synthesis of complex molecular structures necessary for drug development, including the formation of pharmacophores essential for biological interactions. For instance, derivatives such as nitroanilines, synthesized from dichlorodinitrobenzene precursors, are critical intermediates in the development of certain anti-cancer agents.

The synthesis often involves sequential or one-pot reactions where the chlorine atoms are substituted by difunctional reagents, leading to the formation of fused heterocyclic systems. For example, reaction with a binucleophile like a diamine or a mercapto-amine can lead to the formation of diazine, thiazine, or other complex heterocyclic rings fused to the dinitroaromatic core. These resulting structures are then evaluated for their potential as therapeutic agents.

Development of Nitrogen-Containing Aromatic Compounds and Specialty Intermediates from Dichlorodinitrobenzene Scaffolds

The this compound scaffold is extensively used to produce a wide range of nitrogen-containing aromatic compounds and other specialty intermediates. These intermediates are pivotal in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. industrialchemicals.gov.auiarc.fr The primary transformation is nucleophilic aromatic substitution, where the chlorine atoms are replaced by nitrogen-based nucleophiles such as ammonia (B1221849), primary amines, or secondary amines.

A related compound, 1,4-dichloro-2-nitrobenzene (B41259), demonstrates this reactivity well. It reacts with ammonia to yield 4-chloro-2-nitroaniline, a precursor for various dyes. wikipedia.org Similarly, 1,5-dichloro-2,4-dinitrobenzene can be treated with ammonia in ethylene (B1197577) glycol to produce 1,5-diamino-2,4-dinitrobenzene, a key step in synthesizing more complex molecules. orgsyn.org These reactions underscore the general principle that the nitro groups activate the chlorine atoms for displacement.

The reduction of the nitro groups to amino groups is another crucial transformation. This step dramatically alters the electronic properties of the benzene (B151609) ring and introduces new reactive sites. The resulting chloro-diaminobenzene or dichloro-phenylenediamine derivatives can undergo further reactions, such as diazotization or condensation, to create a vast array of downstream products. This versatility makes dichlorodinitrobenzene isomers valuable starting points for creating custom-tailored chemical intermediates for specific industrial applications.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is illustrative and based on the reactivity of related dichloronitrobenzene isomers.

| Dichloronitrobenzene Isomer | Reagent | Product | Application of Product/Derivative |

|---|---|---|---|

| 1,4-Dichloro-2-nitrobenzene | Ammonia (NH₃) | 4-Chloro-2-nitroaniline | Dye precursor wikipedia.org |

| 1,4-Dichloro-2-nitrobenzene | Aqueous Base (e.g., NaOH) | 4-Chloro-2-nitrophenol | Intermediate for agrochemicals |

| 1,4-Dichloro-2-nitrobenzene | Methoxide (B1231860) (CH₃O⁻) | 4-Chloro-2-nitroanisole | Synthetic intermediate |

| 1,5-Dichloro-2,4-dinitrobenzene | Ammonia (NH₃) in Ethylene Glycol | 1,5-Diamino-2,4-dinitrobenzene | Precursor for triaminonitrobenzene orgsyn.org |

Synthesis of Advanced Polymeric Materials and High-Performance Fibers from Derived Intermediates

Intermediates derived from this compound are foundational for creating advanced materials, including polymers and high-performance fibers. The ability to introduce various functional groups onto the benzene ring allows for the synthesis of monomers that can be polymerized to yield materials with specific, desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics.

A prominent application is in the production of dyes and pigments for coloring polymeric materials like textiles. For example, Disperse Yellow 42, a dye used for polyesters, is derived from the related intermediate 1,4-dichloro-2-nitrobenzene. wikipedia.org This highlights how derivatives of dichloronitrobenzene are integrated into polymer applications.

More advanced applications involve using the derivatives as monomers for polymerization. For instance, diamino derivatives, obtained by substituting the chlorine atoms with amino groups and/or reducing the nitro groups, can be reacted with dianhydrides or diacyl chlorides to form high-performance polyimides or polyamides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The rigid dinitro-substituted aromatic core can be incorporated into polymer backbones to enhance properties like thermal resistance and flame retardancy. While direct polymerization of this compound is not common, its derivatives are the key building blocks.

Exploration in the Field of Energetic Materials and Propellant Formulations (General Class of Dinitrobenzenes)

Dinitrobenzene and its derivatives are a well-established class of energetic materials. The energetic properties arise from the presence of multiple nitro groups on the aromatic ring. These groups contain a high amount of stored chemical energy and an oxygen supply, allowing the molecule to act as its own oxidant upon detonation or rapid decomposition. noaa.gov

Further nitration of dinitrobenzene can lead to trinitrobenzenes, which are powerful high explosives. noaa.govnoaa.gov The reaction conditions for such nitrations must be carefully controlled, as they can be hazardous and potentially lead to detonation. noaa.gov The density and oxygen balance of these molecules are critical factors in determining their energetic performance, such as detonation velocity and pressure.

In modern propellant and explosive formulations, there is a continuous search for materials with high energy density, low sensitivity to shock and friction, and good thermal stability. While simple dinitrobenzenes are known, research has expanded to more complex structures, including fluorinated dinitrobenzenes and high-nitrogen heterocyclic compounds. For example, compounds like 1,3-difluoro-2,4-dinitrobenzene (B3049569) have been investigated as potential melt-castable explosives and energetic plasticizers, showing comparable detonation properties to TNT but with lower sensitivity. researchgate.net These advanced materials often start from functionalized aromatic precursors, a role that derivatives of dichlorodinitrobenzene can fulfill. The general class of dinitrobenzenes provides a foundational scaffold for the design and synthesis of next-generation energetic materials for both military and civilian applications. researchgate.net

Table 2: Properties of Selected Energetic Nitroaromatic Compounds

| Compound | Abbreviation | Detonation Velocity (m/s) | Key Feature |

|---|---|---|---|

| 2,4,6-Trinitrotoluene | TNT | ~6900 | Benchmark melt-castable explosive. |

| 1,3-Difluoro-2,4-dinitrobenzene | - | ~6746 | Low sensitivity, potential melt-cast carrier. researchgate.net |

| 1,5-Difluoro-2,4-dinitrobenzene | - | ~6703 | Low sensitivity, potential melt-cast carrier. researchgate.net |

| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | ~7350 | Extremely insensitive high explosive. |

Environmental Transformation Pathways and Advanced Modeling Studies

Mechanisms of Photolytic Degradation in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light energy, particularly ultraviolet (UV) radiation from the sun. This can be a significant transformation pathway for pollutants in both water and the atmosphere. For aromatic compounds containing nitro groups, direct photolysis can be expected if the compound absorbs UV light.

Assessment of Abiotic Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is influenced by pH, temperature, and the presence of catalysts, and it can be a primary degradation pathway for some chemicals in water and soil. wikipedia.org Chlorinated aromatic compounds can be susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group.

For the related compound 2,5-dichloronitrobenzene, reports indicate that it is stable in neutral, acidic, or alkaline solutions. oecd.org However, a specific assessment of the abiotic hydrolytic stability and kinetic data for 1,4-dichloro-2,5-dinitrobenzene under various environmental conditions could not be located. The two nitro groups on the benzene (B151609) ring, in addition to the two chlorine atoms, would significantly influence the compound's electronic structure and susceptibility to hydrolysis compared to its mononitro counterparts. Without dedicated studies, its stability against hydrolysis remains unquantified.

Research into Biotransformation Potential and Microbial Degradation Kinetics

Biotransformation, particularly microbial degradation, is a key process for the removal of organic pollutants from the environment. Microorganisms may use such compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. The kinetics of these degradation processes are crucial for predicting a compound's environmental persistence.

While there is research on the microbial degradation of various chlorinated nitroaromatic compounds, specific studies identifying microbial strains capable of degrading this compound or detailing its biotransformation pathways and degradation kinetics are absent from the available literature. researchgate.netresearchgate.net Studies on compounds like 1,4-dichlorobenzene (B42874) show that it can be degraded under both aerobic and anaerobic conditions by specific microbial consortia. ethz.chnih.gov However, the addition of two nitro groups in this compound makes it more resistant to microbial attack, and its specific biotransformation potential is undocumented.

Due to the absence of specific research findings, no data table on microbial degradation kinetics can be presented.

Application of Environmental Fate Models (e.g., Fugacity Models) for Predicting Distribution and Persistence

A generic level III fugacity model has been applied to the related compound 2,5-dichloronitrobenzene, predicting its distribution based on the compartment of release. oecd.org For instance, if released into the air, it is likely to be transported to both water and soil. oecd.org

However, there is no evidence in the searched literature of specific applications of fugacity models or other environmental fate models to this compound. To perform such modeling, accurate input parameters for the compound, such as those found in its PubChem entry (e.g., XLogP3 of 2.7), would be required. nih.gov Without dedicated modeling studies, the environmental distribution and persistence of this compound remain a matter of speculation based on its structure rather than quantitative prediction.

Due to the lack of specific modeling studies, a data table of fugacity model predictions cannot be provided.

Future Research Directions and Emerging Paradigms

Addressing Unresolved Mechanistic Questions and Reactivity Anomalies

The reactivity of 1,4-dichloro-2,5-dinitrobenzene is primarily governed by nucleophilic aromatic substitution (SNAr), where the potent electron-withdrawing nitro groups activate the chlorine atoms for displacement. However, a complete mechanistic picture requires further elucidation.

Detailed Research Findings: The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the expulsion of a chloride ion. The nitro groups are crucial as they delocalize the negative charge of this intermediate, thereby lowering the activation energy of the reaction.

Future research should focus on the subtle interplay of electronic and steric effects that dictate regioselectivity, especially in reactions with asymmetric nucleophiles. While the two chlorine atoms are chemically equivalent due to the molecule's symmetry, their reactivity can be influenced by the reaction conditions and the nature of the attacking nucleophile. Unresolved questions pertain to the precise kinetics and the potential for competing reaction pathways under different solvent and temperature conditions. For instance, in related compounds like 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially occurs at the chlorine atom para to the nitro group, a selectivity explained by the superior stabilization of the negative charge in the reaction intermediate stackexchange.com. A deeper quantitative analysis of the transition states for this compound is needed to predict reaction outcomes with higher fidelity.

| Mechanistic Question | Area of Investigation | Potential Impact |

| Regioselectivity with Complex Nucleophiles | Kinetic studies and computational modeling of reaction pathways with multifunctional nucleophiles. | Precise control over the synthesis of monosubstituted derivatives. |

| Influence of Reaction Media | Analysis of reaction rates and product distributions in novel solvent systems (e.g., ionic liquids, deep eutectic solvents). | Optimization of reaction efficiency and potential for new reactivity patterns. |

| Characterization of Intermediates | Spectroscopic attempts to trap and characterize Meisenheimer complexes under various conditions. | Direct validation of theoretical models and deeper mechanistic insight. |

| Anomalous Byproduct Formation | In-depth analysis of minor products to identify unexpected side reactions or rearrangements. | Improved reaction purity and understanding of reactivity limits. |

Exploration of Novel Synthetic Routes with Enhanced Sustainability Profiles

Traditional synthesis of nitroaromatic compounds, including this compound, often relies on methods that are inconsistent with modern principles of green chemistry. The nitration of dichlorobenzenes typically employs harsh reagents like concentrated nitric and sulfuric acids, leading to significant acid waste and the formation of isomeric impurities that are challenging to separate. orgsyn.org

Emerging research paradigms are focused on developing more sustainable synthetic protocols. These include:

Catalytic Nitration: Investigating solid acid catalysts or zeolites to replace liquid superacids, thereby simplifying workup procedures and enabling catalyst recycling.

Flow Chemistry: Utilizing microreactor technology can enhance safety, improve heat and mass transfer, and allow for precise control over reaction conditions, potentially increasing selectivity and reducing byproduct formation.

Alternative Solvents: Exploring the use of greener solvents or even solvent-free conditions to minimize volatile organic compound (VOC) emissions.

The development of sustainable protocols for related compounds, such as the use of reusable ZnO-CTAB nanocrystals for synthesizing 1,2,3-triazoles, provides a template for future innovation. rsc.org Applying similar principles could lead to novel, eco-friendly routes for the production of this compound.

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

| Nitrating Agent | Nitric Acid / Sulfuric Acid orgsyn.org | Nitrogen Oxides with Solid Catalysts | Reduced acid waste, easier product separation, catalyst recyclability. |

| Reaction Setup | Batch Reactor | Continuous Flow Microreactor | Enhanced safety, superior process control, higher yield/selectivity. |

| Solvent System | Organic Solvents | Ionic Liquids or Solvent-Free | Reduced environmental impact, potential for unique reactivity. |

| Energy Input | Conventional Heating | Microwave or Ultrasonic Irradiation benthamscience.com | Rapid heating, shorter reaction times, improved energy efficiency. |

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The use of computational tools to predict chemical behavior is rapidly advancing. For halogenated nitroaromatics, Quantitative Structure-Activity Relationship (QSAR) models have already been employed to predict properties such as skin sensitization for isomers. industrialchemicals.gov.au The OECD QSAR Toolbox, for example, can identify structural alerts for protein binding, offering a preliminary assessment without animal testing. industrialchemicals.gov.au

Future research will leverage more sophisticated machine learning (ML) and artificial intelligence (AI) models. These advanced algorithms can be trained on large datasets of reaction outcomes and molecular properties to:

Predict Reactivity: Forecast the most likely site of nucleophilic attack and the reaction rate under a wide array of conditions.

Optimize Synthesis: Identify the optimal reagents, catalysts, and conditions to maximize the yield of the desired product while minimizing byproducts.

Discover Novel Properties: Predict physical, chemical, and even potential biological properties of hypothetical derivatives of this compound, accelerating the discovery of new functional materials.

By integrating AI, researchers can create predictive models that significantly reduce the need for trial-and-error experimentation, making the chemical discovery and optimization process faster, cheaper, and more efficient.

Development of Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

Given the industrial use of related dichlorobenzenes and their presence in the environment, the ability to detect and quantify this compound at trace levels is critical. canada.cacurtin.edu.au The compound is listed in environmental monitoring databases, underscoring the need for robust analytical methods. env.go.jp

Current analytical approaches typically rely on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). shimadzu.com Future research will focus on enhancing the sensitivity, selectivity, and speed of these methods.

Emerging Analytical Frontiers:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling confident identification of the target compound in complex matrices and differentiation from isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Increases selectivity by monitoring specific fragmentation patterns of the parent ion, effectively filtering out background noise and interferences. This is particularly useful for complex samples like industrial effluent or soil extracts.

Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) can pre-concentrate the analyte from water or air samples, significantly lowering detection limits.

Portable and Real-Time Sensors: The long-term goal is the development of field-deployable sensors capable of real-time monitoring of this compound in air or water, providing immediate data for environmental assessments.

| Analytical Technique | Principle | Advantage for this compound Analysis |

| GC-MS/MS | Separation by gas chromatography followed by selective fragmentation and detection. | High selectivity and sensitivity; excellent for differentiating from isomers. |

| LC-HRMS | Separation by liquid chromatography followed by high-accuracy mass measurement. | Confident identification in complex environmental matrices (e.g., wastewater). |

| SPME-GC-MS | Pre-concentration on a coated fiber followed by GC-MS analysis. | Ultra-trace detection limits in water and air samples. |

| Ion Mobility Spectrometry | Separation of ions based on their size and shape in a gas-filled drift tube. | Potential for rapid, on-site screening and differentiation of isomers. |

By pushing the boundaries of analytical chemistry, researchers can ensure that any environmental presence of this compound can be accurately monitored and managed.

Q & A

Q. What are the primary synthetic routes for 1,4-dichloro-2,5-dinitrobenzene, and what are their key parameters?

Q. How is the purity of this compound assessed, and what analytical techniques are employed?

Purity is evaluated using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Structural confirmation relies on NMR (¹H/¹³C) and FT-IR spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97) provides precise bond lengths and angles. Hydrogen atoms are refined using riding models (C–H = 0.95–0.99 Å) .

Q. What are the challenges in isolating isomerically pure this compound?

Nitration often yields mixtures of 2,3- and 2,5-dinitro isomers. Separation requires silica gel column chromatography with hexane/ethyl acetate (95:5) gradients. Crystallization from n-hexane/ethyl acetate solutions at low temperatures (4°C) selectively isolates the 2,5-isomer as bright yellow crystals .

Advanced Research Questions

Q. How can reaction kinetics for nitration be optimized using microfluidic systems?

Microchannel reactors (e.g., glass wool-packed retention mixing units) stabilize droplet size and maximize interfacial area, improving mass transfer. For 1,3-dichlorobenzene nitration, dispersion flow reduces side reactions and achieves >90% conversion. Computational fluid dynamics (CFD) models help predict optimal flow rates and mixing regimes .

Q. What crystallographic insights reveal the supramolecular interactions in this compound?

SCXRD analysis shows π-π stacking between aromatic rings (3.5–3.8 Å spacing) and weak Cl···O nitro interactions (3.2 Å). These non-covalent forces guide crystal packing, which can be engineered using supramolecular synthons (e.g., halogen bonds) for materials science applications .

Q. How do structural modifications (e.g., alkoxy vs. nitro groups) affect the compound’s electronic properties?

Replacing methoxy groups with nitro substituents increases electron-withdrawing effects, lowering the HOMO-LUMO gap. Cyclic voltammetry reveals redox activity at -0.8 V (vs. Ag/AgCl), relevant for designing conductive polymers or graphene nanoribbon precursors (e.g., in Suzuki-Miyaura coupling reactions) .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths (e.g., C–Cl from NMR vs. SCXRD) arise from dynamic effects in solution. Hybrid approaches combine solid-state NMR and temperature-dependent crystallography to reconcile data. For example, anisotropic displacement parameters in SCXRD refine thermal motion models .

Applications in Academic Research

Q. How is this compound utilized in synthesizing functional materials?

It serves as a monomer in polymerizations for π-conjugated systems. For instance, coupling with boronic ester-functionalized pyrroles via Suzuki-Miyaura reactions yields graphene nanoribbons with tailored electronic properties. Reaction conditions (Pd catalyst, 80°C, 48 h) are critical for regioselectivity .

Q. What role does the compound play in studying reaction mechanisms (e.g., electrophilic substitution)?

Kinetic isotope effects (KIE) and Hammett plots using substituted derivatives quantify substituent effects on nitration regioselectivity. Computational studies (DFT) correlate transition-state energies with experimental yields, validating mechanistic pathways .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Statistical design of experiments (DoE) identifies critical factors (e.g., acid concentration, mixing efficiency). Central composite designs (CCD) with ANOVA (p < 0.05) optimize reproducibility. For example, a Fisher-Snedecor F-test (F > 10) confirms model significance .

Q. What protocols ensure reliable crystallographic data deposition?

Follow IUCr guidelines: deposit raw data (e.g., .hkl files) in the Cambridge Structural Database (CSD). Use SHELXTL for structure validation, ensuring R-factor < 0.05 and data-to-parameter ratio > 15. Annotate CIF files with refinement details (e.g., riding H-atoms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。